Bienvenue dans la boutique en ligne BenchChem!

Hesperetin 7-O-glucuronide

Cardiovascular pharmacology Endothelial function Hypertension

Hesperetin 7-O-β-D-glucuronide (Hp7G; CAS 1237479-09-2) is a regio-specific phase II glucuronide conjugate of the citrus flavanone hesperetin (4′-methoxy-3′,5,7-trihydroxyflavanone). It is formed endogenously by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A3, UGT1A6, and UGT2B4, which conjugate hesperetin exclusively at the 7-OH position, whereas other UGT isoforms such as UGT1A7 preferentially produce the 3′-O-glucuronide regioisomer.

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
Cat. No. B8175752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin 7-O-glucuronide
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14?,17-,18-,19+,20-,22+/m0/s1
InChIKeyNEAWXAXVQDDFJL-PLEVBHNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hesperetin 7-O-glucuronide: A Regiospecific Circulating Flavonoid Glucuronide for Cardiovascular, Transporter, and Bone Research


Hesperetin 7-O-β-D-glucuronide (Hp7G; CAS 1237479-09-2) is a regio-specific phase II glucuronide conjugate of the citrus flavanone hesperetin (4′-methoxy-3′,5,7-trihydroxyflavanone). It is formed endogenously by UDP-glucuronosyltransferases (UGTs), predominantly UGT1A3, UGT1A6, and UGT2B4, which conjugate hesperetin exclusively at the 7-OH position, whereas other UGT isoforms such as UGT1A7 preferentially produce the 3′-O-glucuronide regioisomer [1]. Together with hesperetin 3′-O-glucuronide, Hp7G constitutes the two most abundant circulating metabolites of dietary hesperidin in both humans and rats, reaching a peak human plasma Cmax of 924 ± 224 nmol/L approximately 4.4 h after orange juice ingestion [2]. Unlike its 3′-O counterpart, Hp7G exhibits distinct pharmacological activity across cardiovascular, endothelial, and bone systems, making regioisomer-specific procurement essential for mechanistic and translational studies.

Why Hesperetin 7-O-glucuronide Cannot Be Substituted by Hesperetin, Hesperidin, or the 3′-O-Glucuronide Regioisomer


Substituting Hesperetin 7-O-glucuronide with hesperetin aglycone, hesperidin (hesperetin-7-O-rutinoside), or hesperetin 3′-O-glucuronide introduces critical confounds that undermine experimental validity. First, hesperetin aglycone and hesperidin are virtually absent from systemic circulation after oral intake—they are extensively conjugated during first-pass metabolism, meaning that in vivo bioactivity is mediated by circulating conjugates, not the parent compounds [1]. Second, the position of glucuronidation is not a trivial modification: Hesperein 7-O-glucuronide exerts hypotensive, vasodilatory, and anti-inflammatory activities in spontaneously hypertensive rats, whereas the 3′-O-glucuronide regioisomer has little to no effect on these parameters [2]. Third, the two regioisomers are differentially recognized by ABC efflux transporters—Hp7G is a high-affinity BCRP (ABCG2) substrate (EC50 0.45 µM; 76% of sulfasalazine maximal activation), while the 3′-O-glucuronide does not stimulate BCRP ATPase activity at all [3]. These regioisomer-specific pharmacological and pharmacokinetic properties mean that the choice of glucuronide conjugate directly determines experimental outcomes; generic substitution with a different conjugate, aglycone, or glycoside will yield fundamentally different results.

Quantitative Differentiation Evidence: Hesperetin 7-O-glucuronide vs. Closest Analogs and Alternatives


Head-to-Head Cardiovascular Pharmacology: 7-O-Glucuronide Active, 3′-O-Glucuronide Inactive in Spontaneously Hypertensive Rats

In the only published direct head-to-head comparison of the two major hesperetin glucuronide regioisomers in vivo, hesperetin-7-O-β-D-glucuronide (HPT7G, 5 mg/kg i.v.) significantly decreased blood pressure in anesthetized spontaneously hypertensive rats (SHRs), enhanced endothelium-dependent vasodilation in response to acetylcholine in isolated aortas, and decreased hydrogen peroxide-induced ICAM-1 and MCP-1 mRNA expression in rat aortic endothelial cells. In stark contrast, hesperetin-3′-O-β-D-glucuronide (HPT3′G) had little effect on any of these parameters at the same dose [1]. This establishes a clear functional hierarchy among the regioisomeric glucuronides for cardiovascular endpoints.

Cardiovascular pharmacology Endothelial function Hypertension Vasodilation

Regioisomer-Specific BCRP (ABCG2) Transporter Interaction: H7G Is a High-Affinity Substrate (EC50 0.45 µM); H3′G Is Not

In a direct comparison using Sf9 membrane vesicles overexpressing human BCRP (ABCG2), hesperetin 7-O-glucuronide (H7G) stimulated BCRP ATPase activity to 76% of the maximal effect generated by the reference activator sulfasalazine, with an EC50 of 0.45 µM—classifying it as a high-affinity BCRP substrate. In the same assay system, hesperetin 3′-O-glucuronide (H3′G) did not stimulate BCRP ATPase activity; only moderate inhibition of BCRP ATPase was observed at high H3′G concentrations [1]. Both conjugates also interacted with MRP2 (ABCC2) and MRP3 (ABCC3), but the qualitative difference in BCRP recognition is regioisomer-specific.

ABC transporters BCRP/ABCG2 Drug disposition Pharmacokinetics Efflux transport

Plasma Abundance: 7-O-Glucuronide Is the Dominant Hesperetin Glucuronide in Rat Plasma (51.6–62.3% of Total Glucuronides vs. 34.9–41.4% for 3′-O-Glucuronide)

In the first study to individually quantify each hesperetin glucuronide regioisomer in plasma using authentic standards, Matsumoto et al. (2004) demonstrated that hesperetin-7-O-β-D-glucuronide consistently predominated over hesperetin-3′-O-β-D-glucuronide in rat plasma following oral hesperidin administration. At 4 h post-dose (Tmax for total glucuronides), the 7-O-glucuronide constituted 51.6% of total hesperetin-glucuronides versus 41.4% for the 3′-O-glucuronide. At 6 h, the difference widened to 62.3% vs. 34.9% [1]. In humans after orange juice ingestion, hesperetin-7-O-glucuronide is also the major plasma flavanone metabolite, reaching a Cmax of 924 ± 224 nmol/L [2].

Pharmacokinetics Metabolite profiling Bioavailability LC-MS quantification

Osteoblast Differentiation: Hp7G at Physiological Concentrations (1–10 µM) Enhances ALP Activity and Induces Runx2/Osterix Expression

Hesperetin-7-O-glucuronide (Hp7G) at physiologically relevant concentrations (1 and 10 µM) significantly enhanced alkaline phosphatase (ALP) activity in primary rat calvaria osteoblasts from day 14 of exposure, and significantly induced mRNA expression of the master osteogenic transcription factors Runx2 and Osterix after 48 h. Hp7G also enhanced phosphorylation of Smad1/5/8 (BMP signaling pathway) and decreased RANKL gene expression, suggesting regulation of both osteoblast differentiation and osteoblast-osteoclast communication [1]. While hesperetin aglycone was previously shown to stimulate osteoblast differentiation via the BMP pathway [2], the conjugated metabolite Hp7G—the actual circulating form—retains this osteogenic activity, reinforcing that phase II conjugation at the 7-O position does not ablate bone anabolic signaling.

Osteoblast differentiation Bone metabolism Runx2 Osterix ALP activity

Endothelial Anti-Inflammatory Activity: Hesperetin 7-O-glucuronide (1–10 µM) Attenuates TNF-α-Induced HAEC Migration and Decreases PAI-1 Levels

In human aortic endothelial cells (HAECs) stimulated with the pro-inflammatory cytokine TNF-α (50 ng/mL), hesperetin 7-O-glucuronide at physiologically relevant concentrations (1–10 µM) significantly attenuated cell migration—an essential step in angiogenesis and atherosclerotic plaque progression—and significantly decreased levels of the thrombogenic plasminogen activator inhibitor-1 (PAI-1) [1]. This study examined all four major hesperetin phase II metabolites (7-O-glucuronide, 3′-O-glucuronide, 7-O-sulfate, and 3′-O-sulfate) alongside the aglycone, establishing that the circulating conjugated forms retain endothelial bioactivity. However, none of the metabolites counteracted TNF-α-induced IL-6 or IL-8 production, indicating selectivity in the anti-inflammatory mechanism [1]. A separate study using HUVECs found that hesperetin-7-glucuronide at 2 mM did not significantly attenuate monocyte adhesion, whereas hesperetin-3′-sulfate, hesperetin-3′-glucuronide, and naringenin-4′-glucuronide did [2], highlighting cell-type and endpoint specificity.

Endothelial inflammation Atherosclerosis PAI-1 Cell migration Vasculoprotection

High-Value Research and Procurement Scenarios for Hesperetin 7-O-glucuronide Based on Quantitative Differentiation Evidence


Cardiovascular Pharmacology: In Vivo Hypertension and Endothelial Dysfunction Studies Requiring the Bioactive Circulating Metabolite

For preclinical models of hypertension and endothelial dysfunction—particularly studies using spontaneously hypertensive rats (SHRs) or other cardiovascular disease models—Hesperetin 7-O-glucuronide is the only hesperetin glucuronide regioisomer with demonstrated in vivo hypotensive activity, endothelium-dependent vasodilatory effects, and endothelial anti-inflammatory gene regulation (decreased ICAM-1 and MCP-1). The 3′-O-glucuronide is inactive in these assays, and hesperidin or hesperetin aglycone are not present in circulation [1]. Procurement of the 7-O-glucuronide is therefore non-negotiable for studies aiming to replicate the cardiovascular pharmacology of dietary hesperidin metabolites or to investigate the molecular mechanisms of flavanone-mediated blood pressure regulation.

Transporter Biology and Pharmacokinetics: BCRP (ABCG2) Substrate Specificity and Efflux Transport Studies

Researchers investigating ABC transporter-mediated flavonoid disposition, drug-flavonoid interactions at BCRP, or intestinal/hepatic efflux of phase II conjugates should use Hesperetin 7-O-glucuronide as the prototypical high-affinity BCRP substrate among flavanone glucuronides. With an EC50 of 0.45 µM and 76% of sulfasalazine maximal ATPase activation, Hp7G is a well-characterized positive control for BCRP transport assays. The 3′-O-glucuronide is not a BCRP substrate, making regioisomer-specific procurement essential for any experiment where BCRP-mediated transport is a variable [2]. This differential transporter recognition also has implications for pharmaceutical development where flavonoid conjugates may serve as probes or modulators of BCRP activity.

Bone Metabolism and Osteoporosis Research: Osteoblast Differentiation and Osteoblast-Osteoclast Communication

For studies of nutritional or pharmacological modulation of bone formation, Hesperetin 7-O-glucuronide at physiological concentrations (1–10 µM) provides a direct molecular tool to interrogate BMP/Smad1/5/8 signaling, Runx2/Osterix transcriptional regulation, and RANKL-mediated osteoblast-osteoclast crosstalk in primary osteoblast cultures [3]. Unlike hesperetin aglycone, Hp7G represents the actual circulating molecular form that reaches bone tissue after dietary hesperidin intake. Investigators should note that no published data currently exist comparing Hp7G and Hp3′G in osteoblast assays; studies requiring regioisomer specificity conclusions must include both conjugates as independent experimental arms.

Endothelial Cell Biology and Atherosclerosis Research: TNF-α-Induced HAEC Migration and PAI-1 Regulation

In human aortic endothelial cell (HAEC) models of TNF-α-driven inflammation—relevant to atherosclerosis, angiogenesis, and vasculoprotection research—Hesperetin 7-O-glucuronide at 1–10 µM (spanning the physiological postprandial range) attenuates cell migration and reduces thrombogenic PAI-1 levels [4]. This makes Hp7G a suitable tool compound for studying the endothelial cell-autonomous effects of circulating flavanone metabolites. However, the lack of effect on IL-6 and IL-8 indicates pathway selectivity, and the differential activity profile in HUVEC monocyte adhesion assays [4] means that endothelial cell type and endpoint must be carefully matched to the known activity profile of this specific glucuronide.

Quote Request

Request a Quote for Hesperetin 7-O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.